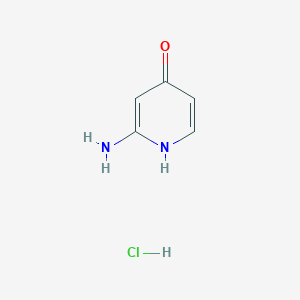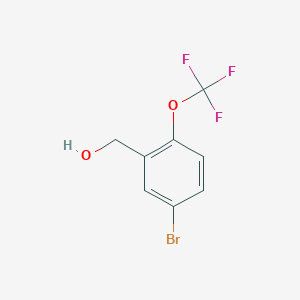![molecular formula C16H18BFO2 B1372498 (4'-ブチル-3-フルオロ-[1,1'-ビフェニル]-4-イル)ボロン酸 CAS No. 1400809-84-8](/img/structure/B1372498.png)
(4'-ブチル-3-フルオロ-[1,1'-ビフェニル]-4-イル)ボロン酸
概要
説明
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a biphenyl structure with a butyl group and a fluorine atom attached to the phenyl rings, making it a versatile molecule in various chemical applications.
科学的研究の応用
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced polymers and as a catalyst in various industrial processes.
作用機序
Target of Action
The primary target of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . These properties can impact its bioavailability in the SM coupling reaction.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are exceptionally mild and functional group tolerant, making it a successful and widely-used reaction .
Action Environment
The action of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is influenced by the reaction conditions of the SM coupling process . The compound is relatively stable, readily prepared, and generally environmentally benign . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes:
Reactants: 4-butyl-3-fluorobiphenyl and a boronic acid derivative.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-butyl-3-fluorobiphenyl and boronic acid derivatives.
Continuous Flow Reactors: To enhance efficiency and scalability.
Automated Systems: For precise control of reaction conditions and to ensure consistent product quality.
化学反応の分析
Types of Reactions
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Halogenation or nitration of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl]-4-ol.
Reduction: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl].
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl ring.
4-Fluorophenylboronic acid: Similar structure but lacks the butyl group and the second phenyl ring.
4-Butylphenylboronic acid: Similar structure but lacks the fluorine atom and the second phenyl ring.
Uniqueness
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of a butyl group, a fluorine atom, and a biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity, making it valuable in specialized applications.
特性
IUPAC Name |
[4-(4-butylphenyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVROXPECQCGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


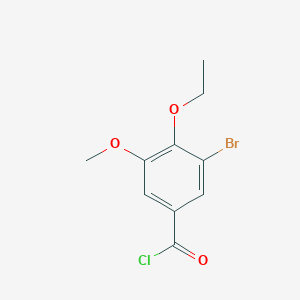

![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
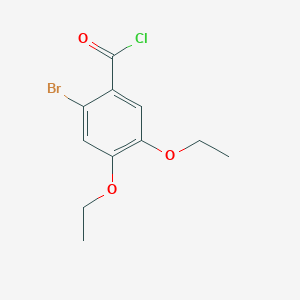

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
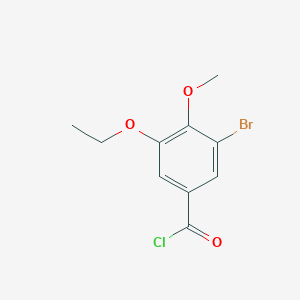
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
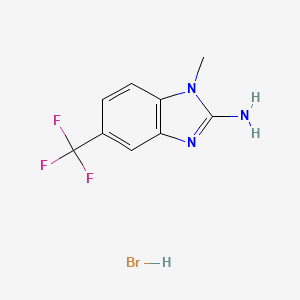
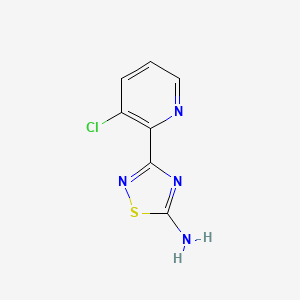
![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)
